Nickelate(1-), trichloro-, ammonium

Description

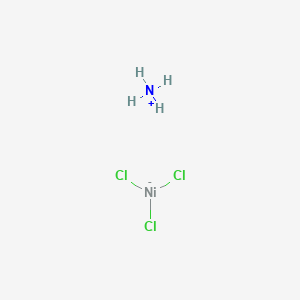

Nickelate(1-), trichloro-, ammonium (CAS 24640-21-9), also known as ammonium trichloronickelate(1-), is an inorganic compound with the molecular formula Cl₃H₄NNi and a molecular weight of 183.091 g/mol . Its structure consists of a trichloronickelate(1-) anion ([NiCl₃]⁻) paired with an ammonium cation (NH₄⁺). This compound is part of a broader class of transition metal chlorides and is often utilized in materials science and industrial applications as a precursor for nickel-containing materials .

Key identifiers:

- CAS No.: 24640-21-9

- Synonyms: Ammonium nickel chloride, Trichloronickelate(1-) ammonium salt

- InChI: 1S/3ClH.H3N.Ni/h3*1H;1H3;/q;;;;+2/p-2

While its exact physical properties (e.g., density, melting point) remain underreported in publicly available literature, regulatory documents highlight its classification as a restricted substance due to nickel content, with a permissible exposure limit of 0.5 μg/cm²/week .

Properties

CAS No. |

24640-21-9 |

|---|---|

Molecular Formula |

Cl3H4NNi |

Molecular Weight |

183.09 g/mol |

IUPAC Name |

azanium;trichloronickel(1-) |

InChI |

InChI=1S/3ClH.H3N.Ni/h3*1H;1H3;/q;;;;+2/p-2 |

InChI Key |

KWJHNBKJKFGGQG-UHFFFAOYSA-L |

Canonical SMILES |

[NH4+].Cl[Ni-](Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nickelate(1-), trichloro-, ammonium can be synthesized through the reaction of nickel chloride with ammonium chloride under controlled conditions. The reaction typically involves dissolving nickel chloride in water and then adding ammonium chloride to the solution. The mixture is then heated to facilitate the formation of the desired compound. The reaction can be represented as follows:

NiCl2+NH4Cl→NH4NiCl3

Industrial Production Methods

In industrial settings, the production of ammonium nickel trichloride involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality. Industrial production methods often focus on optimizing reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Nickelate(1-), trichloro-, ammonium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state nickel compounds.

Reduction: It can be reduced to lower oxidation state nickel compounds.

Substitution: The chloride ions in the compound can be substituted with other anions or ligands.

Common Reagents and Conditions

Common reagents used in reactions with ammonium nickel trichloride include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(III) compounds, while reduction reactions may produce nickel(I) compounds.

Scientific Research Applications

Nickelate(1-), trichloro-, ammonium has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor for synthesizing other nickel compounds and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.

Industry: It is used in electroplating, as a corrosion inhibitor, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of ammonium nickel trichloride involves its interaction with molecular targets and pathways. The compound can interact with proteins and enzymes, affecting their function and activity. In biological systems, it may influence cellular processes by modulating the activity of metal-dependent enzymes and proteins.

Comparison with Similar Compounds

Trichlorometalate Ammonium Salts

Ammonium trichlorometalates share the general formula NH₄[MCl₃], where M is a transition metal. Below is a comparison with analogous compounds:

Key Observations :

- This compound is distinguished by its nickel core, which imparts magnetic properties but also increases toxicity compared to non-transition metal analogs .

- Tellurate analogs exhibit distinct electronic structures due to tellurium’s larger atomic radius and lower electronegativity, enabling applications in medicinal chemistry .

Nickelate Complexes with Varied Ligands

Nickelates with different ligands or oxidation states exhibit divergent chemical behaviors:

Key Observations :

- Ligand Influence : Glycinato ligands enhance stability in aqueous environments compared to chloride ligands, which are more labile .

- Structural Differences : Infinite-layer nickelates (e.g., Nd₀.₈Sr₀.₂NiO₂) feature square-planar NiO₂ layers and are studied for superconductivity, unlike the isolated [NiCl₃]⁻ units in ammonium trichloronickelate .

Regulatory and Industrial Comparison

Regulatory Status of Nickel-Containing Compounds

This compound is subject to stricter regulations than other nickel compounds due to its solubility and bioavailability:

| Compound Name | CAS No. | Regulatory Limit | Classification |

|---|---|---|---|

| This compound | 24640-21-9 | 0.5 μg/cm²/week | Restricted (Metals) |

| Dichromium tris(chromate) | 24613-89-6 | 0.01% (weight) | Prohibited (Metals) |

| Nickel carbonyl | 13463-39-3 | 0.007 mg/m³ (OSHA PEL) | Highly Toxic |

Key Observations :

- Ammonium trichloronickelate’s restriction reflects its moderate toxicity compared to prohibited substances like dichromium tris(chromate) but highlights stricter controls than bulk nickel alloys .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.